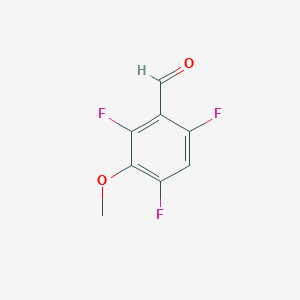

2,4,6-Trifluoro-3-methoxybenzaldehyde

Description

Significance of Fluorinated Benzaldehydes in Contemporary Chemical Synthesis

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, agrochemistry, and materials science. nih.gov Fluorine's high electronegativity and small size can significantly alter a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov

Fluorinated benzaldehydes, as a class, are highly valued as versatile intermediates in the synthesis of more complex molecules. ossila.com Their aldehyde functional group is a gateway to numerous chemical transformations, including:

Nucleophilic Addition: Forming alcohols, cyanohydrins, and other functional groups.

Condensation Reactions: Participating in Claisen-Schmidt or similar reactions to form chalcones and other unsaturated systems. researchgate.net

Wittig Reactions: Converting the aldehyde to an alkene, a crucial C-C bond-forming reaction. ossila.com

Heterocycle Synthesis: Serving as a precursor for building various heterocyclic rings, which are common scaffolds in pharmaceuticals. ossila.comcymitquimica.com

The presence of fluorine on the aromatic ring influences the reactivity of the aldehyde group, typically making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. This enhanced reactivity makes fluorinated benzaldehydes crucial for constructing complex molecular architectures that are otherwise difficult to access. researchgate.net

Contextual Placement within Fluorinated Aromatic Aldehydes Research

Research into fluorinated aromatic aldehydes is driven by the quest for new molecules with fine-tuned properties. The specific substitution pattern of fluorine and other groups on the benzene (B151609) ring is critical. The field is marked by the development of novel and efficient methods for aromatic fluorination and the subsequent functionalization of these fluorinated platforms. acs.org

Compounds like 2,4,6-Trifluoro-3-methoxybenzaldehyde and its isomers are of interest precisely because of their dense and specific functionalization. The arrangement of three electron-withdrawing fluorine atoms and one electron-donating methoxy (B1213986) group creates a unique electronic environment on the aromatic ring. This substitution pattern can:

Activate the Ring for Nucleophilic Aromatic Substitution (SNAr): The strongly electron-withdrawing fluorine atoms can make the ring susceptible to substitution by nucleophiles, a reaction pathway less common for simple benzene derivatives. researchgate.net

Direct Further Reactions: The existing substituents direct the position of any subsequent electrophilic or nucleophilic attack on the ring.

Influence Biological Activity: The specific arrangement of hydrogen bond donors and acceptors, along with the lipophilic character imparted by the fluorine atoms, can lead to specific interactions with biological targets like enzymes.

The exploration of different isomers, such as 2,3,4-trifluoro-6-methoxybenzaldehyde, in biological studies to investigate enzyme inhibition highlights the importance of the precise placement of these functional groups. Therefore, this compound, as a distinct isomer, represents a unique, albeit currently under-explored, building block for chemists to use in the creation of novel pharmaceuticals, agrochemicals, and advanced materials.

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-trifluoro-3-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2/c1-13-8-6(10)2-5(9)4(3-12)7(8)11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYVLJKUBTGRVGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1F)C=O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4,6 Trifluoro 3 Methoxybenzaldehyde and Its Precursors

Strategies for the Construction of the 2,4,6-Trifluoro-3-methoxybenzaldehyde Core

The direct synthesis of this compound can be achieved through the formylation of 1,3,5-trifluoro-2-methoxybenzene. This method introduces the aldehyde group directly onto the fluorinated methoxybenzene ring. Vilsmeier-Haack reagents are commonly employed for the formylation of electron-rich aromatic compounds, including those with alkoxy groups. thieme-connect.de While specific examples for this compound are not extensively detailed in the provided results, the general applicability of this reaction to substituted benzenes with strong donor groups like methoxy (B1213986) suggests its feasibility. thieme-connect.de

Another approach involves the lithiation of a fluorinated anisole (B1667542) precursor followed by reaction with a formylating agent. For instance, the synthesis of 2,3-difluoro-6-methoxybenzaldehyde (B67421) is achieved by treating 3,4-difluoroanisole (B48514) with lithium diisopropylamide (LDA) followed by the addition of N,N-dimethylformamide (DMF). chemicalbook.com This methodology could potentially be adapted for the synthesis of this compound, starting from the corresponding trifluorinated anisole.

Precursor Synthesis Routes to Related Fluorinated Methoxybenzaldehydes

The synthesis of fluorinated methoxybenzaldehydes often relies on multi-step processes starting from more readily available materials. These routes typically involve the introduction of fluorine atoms, the methoxy group, and the aldehyde function in separate, sequential steps.

Oxidation Reactions in Fluorinated Benzaldehyde (B42025) Synthesis

Oxidation reactions are a key strategy in the synthesis of fluorinated benzaldehydes. One common method is the benzylic oxidation of a corresponding methyl-substituted precursor. For example, 5-fluoro-2-methylanisole (B1350583) can be oxidized to the corresponding aldehyde using potassium peroxysulfate and copper(II) sulfate. umich.edu

Another significant oxidative method is the Baeyer-Villiger oxidation of a substituted benzaldehyde to form a phenol, which can be a step in a longer synthetic route. umich.edunih.gov While this converts an aldehyde to a different functional group, it demonstrates the utility of oxidation reactions in manipulating fluorinated aromatic compounds. Furthermore, the oxidation of aromatic aldehydes to carboxylic acids using reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) has been observed, although this is often a competing reaction. researchgate.net More recently, Selectfluor has been utilized in a Lewis acid-mediated system for the oxidative deamination of benzylic amines to produce aromatic aldehydes. tandfonline.com This catalyst- and base-free method offers a scalable approach to aldehyde synthesis. tandfonline.com

| Oxidation Method | Reagents | Application |

| Benzylic Oxidation | Potassium peroxysulfate, Copper(II) sulfate | Conversion of a methyl group to an aldehyde. umich.edu |

| Baeyer-Villiger Oxidation | Not specified | Conversion of a benzaldehyde to a phenol. umich.edunih.gov |

| Oxidative Deamination | Selectfluor, H₂O | Conversion of benzylic amines to aromatic aldehydes. tandfonline.com |

Multistep Syntheses from Substituted Anisoles

Multistep syntheses provide a versatile platform for accessing complex fluorinated methoxybenzaldehydes. These routes often begin with substituted anisoles and involve a series of reactions to introduce the required functional groups. A representative example is the synthesis of 2,4,5-trifluoro-3-methoxybenzoyl chloride, a related compound, which starts from tetrafluorophthalic acid. The process involves hydrolysis, selective decarboxylation, methylation with dimethyl sulfate, and finally acylation. google.com This highlights the intricate nature of synthesizing poly-substituted aromatic compounds.

The synthesis of fluorinated pyrazolones through a one-pot, two-step mechanochemical process also demonstrates a modern approach to multistep synthesis. beilstein-journals.orgbeilstein-journals.org This solventless method involves the initial formation of a pyrazolone (B3327878) followed by fluorination. beilstein-journals.org While not directly producing a benzaldehyde, it showcases the potential of multistep, one-pot procedures in fluorine chemistry.

Emerging Synthetic Approaches for Fluorinated Aromatic Aldehydes

The field of fluorine chemistry is continually evolving, with new methods for the synthesis of fluorinated aromatic aldehydes being developed. These emerging approaches often focus on improving efficiency, selectivity, and environmental sustainability.

Transition metal-catalyzed fluorination has become a powerful tool. numberanalytics.com Catalysts based on palladium and copper are used to facilitate fluorination reactions with various starting materials, including aryl halides, triflates, and boronic acids. numberanalytics.comnih.gov These methods offer milder reaction conditions and broader functional group tolerance compared to traditional techniques.

The use of modern fluorinating agents like Selectfluor and N-fluorobenzenesulfonimide (NFSI) has also expanded the synthetic chemist's toolkit. mdpi.com These electrophilic fluorinating agents allow for site-selective fluorination in complex molecules. mdpi.com For instance, the enantioselective α-fluorination of carboxylic acids has been achieved using NFSI with a chiral catalyst. mdpi.com

Enzymatic synthesis is another promising frontier for the production of fluorinated compounds. nih.gov While still a developing area, the use of enzymes like fluorinases offers the potential for highly selective fluorination under mild conditions. nih.gov This approach could provide a more sustainable route to complex fluorinated molecules in the future.

| Emerging Approach | Key Features | Examples of Reagents/Catalysts |

| Transition Metal-Catalyzed Fluorination | Milder conditions, broader functional group tolerance. numberanalytics.comnih.gov | Palladium, Copper. numberanalytics.comnih.gov |

| Modern Electrophilic Fluorinating Agents | High selectivity, operational simplicity. mdpi.com | Selectfluor, NFSI. mdpi.com |

| Enzymatic Synthesis | High selectivity, mild conditions, potential for sustainability. nih.gov | Fluorinases. nih.gov |

Chemical Reactivity and Transformation of 2,4,6 Trifluoro 3 Methoxybenzaldehyde

Electrophilic and Nucleophilic Reactions of the Aldehyde Moiety

The aldehyde group is a primary site for nucleophilic addition reactions, and its reactivity is significantly enhanced by the strong electron-withdrawing effects of the three fluorine atoms on the aromatic ring.

Claisen-Schmidt Condensation: This base-catalyzed reaction involves the condensation of an aldehyde with a ketone that possesses an α-hydrogen. wikipedia.org In the case of fluorinated benzaldehydes, the choice of solvent can be critical. Studies on the reaction of tri-fluorine-substituted benzaldehydes with 2′,4′,6′-Trimethoxyacetophenone have shown that while the desired chalcone (B49325) product can be formed, a competing nucleophilic aromatic substitution (SNAr) reaction can occur. ebyu.edu.tr When methanol (B129727) (MeOH) is used as the solvent in the presence of a base, the methoxide (B1231860) ion can displace a fluorine atom on the benzaldehyde (B42025) ring, particularly at the para position. ebyu.edu.tr To avoid this side reaction and selectively obtain the Claisen-Schmidt condensation product, a less nucleophilic solvent such as tetrahydrofuran (B95107) (THF) is preferred. ebyu.edu.tr

| Aldehyde Reactant | Ketone Reactant | Base | Solvent | Primary Product | Ref. |

| 2,4,6-Trifluorobenzaldehyde (B1297852) | 2′,4′,6′-Trimethoxyacetophenone | KOH | THF | Chalcone derivative (condensation product) | ebyu.edu.tr |

| 2,4,6-Trifluorobenzaldehyde | 2′,4′,6′-Trimethoxyacetophenone | KOH | MeOH | Methoxy-substituted chalcone (SNAr and condensation product) | ebyu.edu.tr |

| Note: This reaction was performed on a similar trifluorobenzaldehyde, demonstrating a reactivity pattern directly applicable to the title compound. |

Aldimine (Schiff Base) Formation: The reaction of 2,4,6-Trifluoro-3-methoxybenzaldehyde with primary amines yields aldimines, or Schiff bases. Research on the mechanochemical synthesis of imines from 2,4,6-trifluorobenzaldehyde and various aniline (B41778) derivatives has demonstrated that these reactions can proceed efficiently. nih.gov This method provides a solvent-free route to forming the C=N double bond characteristic of imines.

| Aldehyde Reactant | Amine Reactant | Method | Product | Ref. |

| 2,4,6-Trifluorobenzaldehyde | p-Anisidine | Mechanochemical | N-(4-methoxyphenyl)-1-(2,4,6-trifluorophenyl)methanimine | nih.gov |

| 2,4,6-Trifluorobenzaldehyde | 4-Bromoaniline | Mechanochemical | N-(4-bromophenyl)-1-(2,4,6-trifluorophenyl)methanimine | nih.gov |

| Note: Data from 2,4,6-trifluorobenzaldehyde illustrates the expected reactivity for aldimine formation. |

The aldehyde functional group of this compound can be readily reduced to a primary alcohol, yielding (2,4,6-Trifluoro-3-methoxyphenyl)methanol. This transformation is a standard reaction for aldehydes. The reduction can be accomplished using a variety of common reducing agents.

| Transformation | Reagent | Product | Ref. |

| Aldehyde to Primary Alcohol | Sodium borohydride (B1222165) (NaBH₄) | (2,4,6-Trifluoro-3-methoxyphenyl)methanol | |

| Aldehyde to Primary Alcohol | Lithium aluminum hydride (LiAlH₄) | (2,4,6-Trifluoro-3-methoxyphenyl)methanol | |

| Aldehyde to Primary Alcohol | Whole-cell catalysis (e.g., S. cerevisiae) | (2,4,6-Trifluoro-3-methoxyphenyl)methanol | dtu.dk |

Oxidation of the aldehyde group leads to the formation of the corresponding carboxylic acid, 2,4,6-Trifluoro-3-methoxybenzoic acid. This is a common transformation for aromatic aldehydes. An efficient method for the oxidation of methoxy-substituted benzaldehydes utilizes an aqueous basic hydrogen peroxide system. researchgate.net Furthermore, green and sustainable methods, such as light-promoted aerobic oxidation in a solvent mixture of acetone (B3395972) and water, can also achieve this transformation without the need for a catalyst. researchgate.net

| Transformation | Reagent / Condition | Product | Ref. |

| Aldehyde to Carboxylic Acid | Hydrogen Peroxide (H₂O₂) in aqueous base | 2,4,6-Trifluoro-3-methoxybenzoic acid | researchgate.net |

| Aldehyde to Carboxylic Acid | Potassium permanganate (B83412) (KMnO₄) | 2,4,6-Trifluoro-3-methoxybenzoic acid | |

| Aldehyde to Carboxylic Acid | Sunlight or LED irradiation, air, acetone/water | 2,4,6-Trifluoro-3-methoxybenzoic acid | researchgate.net |

Aromatic Substitution Reactions on the Fluorinated Benzene (B151609) Ring

The benzene ring of this compound is highly electron-deficient due to the potent inductive-withdrawing effects of the three fluorine atoms and the aldehyde group. This electronic characteristic makes the ring susceptible to Nucleophilic Aromatic Substitution (SNAr) and highly resistant to Electrophilic Aromatic Substitution (EAS).

In SNAr reactions, a nucleophile attacks the electron-poor ring and displaces a leaving group, which in this case would be a fluoride (B91410) ion. The positions ortho and para to the strongly activating aldehyde group are particularly favored for nucleophilic attack. In this compound, the fluorine atom at the C4 position (para to the aldehyde) is the most likely site for substitution. This reactivity has been observed in related di- and tri-fluorinated benzaldehydes, where solvents like methanol can act as the nucleophile under basic conditions to displace a para-fluorine atom. ebyu.edu.tr

Conversely, electrophilic aromatic substitution is strongly disfavored. The combined electron-withdrawing power of the trifluoro and aldehyde substituents deactivates the ring towards attack by electrophiles. While the methoxy (B1213986) group is an activating, ortho-para directing group via resonance, its effect is overwhelmed by the powerful deactivating groups present.

Reactivity Modulations by Trifluoro and Methoxy Substituents

The reactivity of this compound is a direct consequence of the electronic properties of its substituents.

Trifluoro Substituents : The three fluorine atoms exert a powerful electron-withdrawing inductive effect (-I). This effect significantly increases the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack. It also severely deactivates the aromatic ring, which facilitates nucleophilic aromatic substitution while inhibiting electrophilic substitution. researchgate.net

Methoxy Substituent : The methoxy group exhibits a dual electronic nature. It is electron-withdrawing by induction (-I) but is a strong electron-donating group by resonance (+R). In the context of this highly deactivated ring, its primary influence is to donate electron density into the π-system, which can affect the regioselectivity of nucleophilic attack. However, its activating effect is insufficient to enable electrophilic substitution against the overwhelming deactivation by the other substituents.

The combination of these substituents makes the aldehyde group highly reactive towards nucleophiles and renders the aromatic ring susceptible to SNAr, particularly at the C4 position, while being inert to EAS.

Role As a Versatile Synthetic Building Block in Complex Molecule Synthesis

Precursor in Heterocyclic Compound Synthesis

The strategic placement of fluorine atoms and a methoxy (B1213986) group on the benzaldehyde (B42025) ring influences its reactivity and makes it a valuable component in building heterocyclic frameworks.

While substituted benzaldehydes are commonly used in the formation of bicyclic heterocycles, specific examples detailing the use of 2,4,6-Trifluoro-3-methoxybenzaldehyde as a precursor for hydroisoquinolines, acrydinone, or quinazolines have not been identified in published research.

The role of this compound in the synthesis of pyrimidine (B1678525) derivatives, such as through multicomponent reactions like the Biginelli reaction to form dihydropyrimidinones, is not described in the available scientific literature.

The use of this compound in Claisen-Schmidt condensation reactions to produce chalcones or related propenoyl derivatives has not been specifically reported in research findings.

This compound readily reacts with amine derivatives to form imines, also known as Schiff bases. A specific example is its reaction with hydroxylamine (B1172632) hydrochloride to form an oxime, a subclass of imines. In a documented procedure, the aldehyde is treated with hydroxylamine hydrochloride and sodium acetate (B1210297) in ethanol (B145695) at room temperature. google.com This condensation reaction results in the formation of the corresponding this compound oxime. google.com

Reaction Details for Oxime Formation

| Reactant | Reagent | Solvent | Temperature | Time | Outcome |

|---|

Data sourced from patent US20190224206A1. google.com

Contributions to the Synthesis of Fluorinated Specialty Chemicals

While this compound is itself a fluorinated specialty chemical, its specific contributions as a building block for other advanced fluorinated materials, such as polymers, agrochemicals, or specialized pharmaceuticals, are not detailed in the available literature.

Applications in Fluorous Synthesis and Material Science Precursors

The unique structural characteristics of this compound, namely its polyfluorinated aromatic ring combined with a reactive aldehyde functional group, position it as a valuable, though specialized, building block in the fields of fluorous synthesis and advanced material science. Its utility stems from the distinct physicochemical properties imparted by the fluorine atoms.

Role in Fluorous Synthesis

Fluorous synthesis utilizes molecules functionalized with perfluoroalkyl or highly fluorinated groups, known as "fluorous tags," to simplify purification processes in multi-step organic synthesis. nih.govillinois.edu The separation of fluorous-tagged molecules is achieved through their unique affinity for a fluorous phase, such as a fluorous solvent or silica (B1680970) gel coated with a fluorinated stationary phase (Fluorous Solid-Phase Extraction, or F-SPE). nih.govresearchgate.net This technique is particularly effective for purifying products from complex reaction mixtures and for recycling expensive catalysts. illinois.eduresearchgate.net

While direct applications of this compound as a fluorous tag are not extensively documented, its structure is well-suited for this purpose. It can be classified as a "light" fluorous tag, which contains a moderate number of fluorine atoms. nih.gov The aldehyde group provides a reactive handle for covalently attaching the tag to a substrate molecule (e.g., an amine, alcohol, or peptide) through reactions like reductive amination or Wittig-type couplings. After a series of synthetic steps, the tagged product can be selectively separated from non-fluorinated reagents and byproducts using F-SPE. researchgate.net The tag can later be cleaved if necessary, depending on the linker chemistry employed.

The table below illustrates the conceptual application of this compound as a fluorous tagging reagent for purification.

| Application Area | Description of Use | Key Structural Feature | Separation Principle |

| Peptide Synthesis | The tag is attached to an amino acid or peptide chain to facilitate purification after coupling steps. | Aldehyde group for reaction with N-terminal amine. | Fluorous Solid-Phase Extraction (F-SPE). researchgate.net |

| Natural Product Synthesis | The tag is attached to a complex substrate to isolate the desired intermediate after a reaction. | Trifluorinated phenyl ring provides fluorophilicity. | Fluorous Liquid-Liquid Extraction (LLE) or F-SPE. nih.gov |

| Catalyst Recovery | The tag is incorporated into a ligand for a homogeneous catalyst, allowing the catalyst to be recovered and reused. | Covalent attachment via the aldehyde handle. | Partitioning into a fluorous solvent phase. tcichemicals.com |

Utility as a Material Science Precursor

The incorporation of fluorine atoms into polymers and other materials can dramatically alter their properties. Fluorinated polymers are known for their high thermal stability, chemical resistance, and low surface energy. researchgate.net In materials like liquid crystals, the strategic placement of fluorine atoms is a key method for tuning dielectric anisotropy, a critical parameter for display technologies. beilstein-journals.orgbeilstein-journals.org

This compound serves as a valuable precursor for creating highly functionalized materials. Its aldehyde group can be readily converted into a variety of other functionalities or used directly in polymerization reactions to form the backbone or side chains of advanced polymers. The trifluorinated methoxy-phenyl moiety, when incorporated into a larger structure, can impart specific desirable characteristics.

Liquid Crystals: In the design of liquid crystals (LCs), there is a significant effort to develop materials with specific dielectric anisotropy values. beilstein-journals.org For modern display technologies like vertical alignment (VA), liquid crystals with negative dielectric anisotropy are required. beilstein-journals.org The introduction of multiple fluorine atoms perpendicular to the long axis of the molecule, as seen in this compound, can induce a strong dipole moment that contributes to negative dielectric anisotropy. beilstein-journals.org This makes the compound an attractive starting point for the synthesis of new LC materials.

The following table summarizes the potential applications of this compound as a precursor in material science.

| Material Type | Role of Precursor | Property Conferred by Fluoro-Methoxy-Phenyl Moiety | Potential Application |

| Liquid Crystals | Core structural unit in mesogenic molecules. | High negative dielectric anisotropy, modified mesophase behavior. beilstein-journals.orgbeilstein-journals.org | Vertical Alignment (VA) liquid crystal displays (LCDs). beilstein-journals.org |

| Polyimides/Polyaramids | Used to synthesize a fluorinated diamine or dianhydride monomer. | Increased thermal stability, lower dielectric constant, reduced moisture uptake. | High-performance films for electronics and aerospace. |

| Fluorinated Acrylates | Modified and converted into a fluorinated acrylate (B77674) monomer for polymerization. | Low surface energy, hydrophobicity, oleophobicity. researchgate.net | Anti-fouling coatings, water/oil repellent surfaces. |

| Conjugated Polymers | Building block for polymers used in organic electronics. | Modified electronic properties (HOMO/LUMO levels), improved stability. | Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs). |

Advanced Spectroscopic and Structural Characterization of 2,4,6 Trifluoro 3 Methoxybenzaldehyde

Vibrational Spectroscopy (FT-IR, FT-Raman)

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Experimentally determined ¹H NMR and ¹³C NMR spectra for 2,4,6-Trifluoro-3-methoxybenzaldehyde could not be located. Predicted NMR data from computational models or databases were also not found in the performed searches. A detailed NMR analysis would be crucial for confirming the molecular structure by identifying the chemical shifts and coupling constants for the aromatic proton, the aldehyde proton, and the methoxy (B1213986) protons in the ¹H NMR spectrum. Similarly, the ¹³C NMR spectrum would provide key information on the chemical environment of each carbon atom in the molecule, including the carbonyl carbon and the fluorine-substituted aromatic carbons.

Mass Spectrometry (GC-MS) for Structural Elucidation

Specific Gas Chromatography-Mass Spectrometry (GC-MS) data, including the mass spectrum and detailed fragmentation pattern for this compound, is not available in the public scientific databases searched. A GC-MS analysis would be instrumental in determining the compound's molecular weight and providing structural information based on the fragmentation patterns resulting from electron ionization.

Electronic Spectroscopy (UV-Vis)

No experimental Ultraviolet-Visible (UV-Vis) absorption spectrum for this compound was found in the reviewed literature. Such a spectrum would reveal information about the electronic transitions within the molecule, including the wavelengths of maximum absorption (λmax), which are influenced by the benzaldehyde (B42025) chromophore and the effects of the fluoro and methoxy substituents. Theoretical predictions of UV-Vis spectra can be performed using computational methods, but no such published data for this specific compound were identified.

X-ray Diffraction Studies for Solid-State Structure

There are no published X-ray diffraction studies for this compound in the Cambridge Structural Database or other surveyed resources. For a similar compound, 2,3,4-Trifluoro-6-methoxybenzaldehyde, it has been noted that no experimental crystallographic data is publicly available. A single-crystal X-ray diffraction analysis would be required to definitively determine its solid-state structure, including bond lengths, bond angles, and intermolecular interactions.

Computational Chemistry Approaches to 2,4,6 Trifluoro 3 Methoxybenzaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to study the electronic structure of many-body systems. For 2,4,6-Trifluoro-3-methoxybenzaldehyde, DFT calculations can provide deep insights into its geometry, stability, and reactivity. By employing functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), it is possible to obtain an optimized molecular structure and calculate various electronic properties. The presence of electron-withdrawing fluorine atoms and the electron-donating methoxy (B1213986) group creates a complex electronic environment within the molecule, which can be accurately modeled using DFT.

Prediction of Spectroscopic Parameters

DFT calculations are instrumental in predicting the spectroscopic properties of this compound, which can be compared with experimental data for validation. Theoretical predictions of infrared (IR) and Raman spectra can aid in the assignment of vibrational modes. Furthermore, the simulation of Nuclear Magnetic Resonance (NMR) chemical shifts provides valuable information about the chemical environment of the different nuclei in the molecule. The electronic spectrum, including absorption wavelengths and oscillator strengths, can be analyzed using Time-Dependent DFT (TD-DFT).

Below is a hypothetical table of predicted spectroscopic data for this compound, as would be generated from DFT calculations.

| Spectroscopic Parameter | Predicted Value |

| ¹H NMR Chemical Shift (ppm) | |

| Aldehyde H | 9.8 - 10.2 |

| Aromatic H | 6.7 - 7.1 |

| Methoxy H | 3.8 - 4.2 |

| ¹³C NMR Chemical Shift (ppm) | |

| Carbonyl C | 185 - 190 |

| C-F | 150 - 165 |

| C-O | 145 - 155 |

| Aromatic C-H | 100 - 110 |

| Methoxy C | 55 - 60 |

| Key IR Frequencies (cm⁻¹) | |

| C=O Stretch | 1690 - 1710 |

| C-F Stretch | 1100 - 1300 |

| C-O Stretch | 1000 - 1250 |

| Aromatic C=C Stretch | 1450 - 1600 |

Note: The values in this table are illustrative and represent typical ranges for similar molecules. Actual calculated values would be more precise.

Analysis of Chemical Reactivity Descriptors (e.g., Natural Bond Orbital Analysis)

Natural Bond Orbital (NBO) analysis is a theoretical framework used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. For this compound, NBO analysis can reveal the nature of the intramolecular interactions that contribute to its stability and reactivity. The analysis of donor-acceptor interactions within the NBO framework provides quantitative insights into electron delocalization.

Chemical reactivity descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can also be calculated. These descriptors, including chemical potential, hardness, and electrophilicity, help in understanding the molecule's reactivity profile. The distribution of HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively.

| Reactivity Descriptor | Definition | Predicted Significance for this compound |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and stability. A larger gap suggests higher stability. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | μ² / (2η) where μ is the chemical potential | Quantifies the electrophilic nature of the molecule. |

| NBO Charge Distribution | Charges on individual atoms | Reveals the electron distribution and polarization of bonds within the molecule. |

Note: This table describes the significance of these descriptors in the context of the target molecule.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations can be employed to investigate its potential interactions with biological targets such as enzymes or receptors. This is particularly relevant in drug discovery and design, where understanding the binding mode and affinity of a ligand is crucial. The results of docking studies can provide insights into the intermolecular forces, such as hydrogen bonds and van der Waals interactions, that govern the binding of this compound to a protein's active site.

Computational Prediction of Molecular Descriptors

A wide range of molecular descriptors can be calculated for this compound using computational methods. These descriptors quantify various aspects of the molecule's physicochemical properties and are often used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies.

| Descriptor Category | Examples | Relevance |

| Constitutional | Molecular Weight, Atom Counts | Basic information about the molecular composition. |

| Topological | Connectivity Indices | Describe the atomic arrangement and branching. |

| Geometrical | Molecular Surface Area, Volume | Relate to the molecule's size and shape. |

| Electronic | Dipole Moment, Polarizability | Describe the electronic distribution and response to electric fields. |

| Physicochemical | LogP (lipophilicity), Molar Refractivity | Predict properties like solubility and bioavailability. |

Conformational Analysis and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Conformational analysis of this compound can be performed to identify the most stable three-dimensional arrangement of its atoms. Due to the presence of the methoxy and aldehyde groups, different rotational isomers (conformers) may exist. Computational methods can determine the relative energies of these conformers and the energy barriers for their interconversion.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in the crystalline state. nih.gov By mapping properties like d_norm (normalized contact distance) onto the Hirshfeld surface, it is possible to identify and analyze different types of close contacts between molecules, such as hydrogen bonds and halogen bonds. For this compound, this analysis would reveal the nature and extent of C-H···O, C-H···F, and potentially F···F or F···O interactions that stabilize the crystal packing. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions.

The analysis of intermolecular interactions is crucial for understanding the solid-state properties of the compound, including its crystal packing and polymorphism.

Derivatization Strategies for Analytical and Synthetic Applications of 2,4,6 Trifluoro 3 Methoxybenzaldehyde

Chiral Derivatization for Enantiomeric Purity Assessment (High-Performance Liquid Chromatography/Gas Chromatography)

While 2,4,6-Trifluoro-3-methoxybenzaldehyde itself is not chiral, it can be used as a derivatizing agent for chiral amines or, if it were part of a chiral molecule, its enantiomeric purity could be assessed after derivatization. The principle of chiral derivatization involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated by standard chromatographic techniques like high-performance liquid chromatography (HPLC) or gas chromatography (GC). nih.govresearchgate.net

For instance, a chiral amine could be reacted with this compound to form diastereomeric imines. The separation of these diastereomers would then allow for the quantification of the original enantiomers. The development of new chiral derivatization reagents is an active area of research to achieve baseline separation for accurate determination of enantiomeric purity. nih.gov

Table 2: Conceptual Example of Chiral Derivatization and Separation

| Diastereomer | Retention Time (min) in HPLC | Peak Area | Enantiomeric Excess (%) |

| Diastereomer 1 (from R-enantiomer) | 10.5 | 15000 | 33.3 |

| Diastereomer 2 (from S-enantiomer) | 12.2 | 30000 |

Note: This table is a conceptual representation and not based on experimental data for this compound.

General Derivatization for Enhanced Detection and Separation

Derivatization can significantly improve the detectability and separation of an analyte. nih.gov By introducing a specific chemical group, the response of the analyte to a particular detector can be greatly enhanced. For example, introducing a fluorophore allows for highly sensitive detection using a fluorescence detector in HPLC. nih.gov

Another common strategy is to introduce a group that improves ionization efficiency for mass spectrometry (MS) detection. nih.govnih.gov This can lead to lower limits of quantification. For aldehydes, derivatization with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is frequently used for GC analysis with electron capture detection (ECD) or mass spectrometry. nih.govcopernicus.org The pentafluorobenzyl group is highly electronegative, which makes the derivative very sensitive to ECD.

Furthermore, derivatization can alter the polarity and size of the molecule, which can be used to improve chromatographic separation from interfering compounds in the sample matrix. nih.govnih.gov

Table 3: General Derivatization Strategies for Enhanced Detection

| Derivatizing Agent Class | Functional Group Targeted | Analytical Technique | Enhancement |

| Fluorophoric reagents | Carbonyl | HPLC with Fluorescence Detection | Increased sensitivity |

| Reagents with highly electronegative groups (e.g., PFBHA) | Carbonyl | GC-ECD, GC-MS | Lower detection limits |

| Reagents that improve ionization | Carbonyl | LC-MS, GC-MS | Enhanced mass spectral signal |

Future Research Directions and Unexplored Potential of 2,4,6 Trifluoro 3 Methoxybenzaldehyde

Development of Novel and Sustainable Synthetic Pathways

The future synthesis of 2,4,6-Trifluoro-3-methoxybenzaldehyde will likely focus on efficiency, safety, and environmental responsibility. Current synthetic strategies for fluorinated benzaldehydes often rely on harsh reagents and multi-step procedures. Future research should prioritize the development of more sustainable and atom-economical pathways.

Green Chemistry Approaches: The principles of green chemistry will be central to developing new synthetic routes. This includes the use of non-toxic, renewable starting materials, solvent-free reaction conditions, and the reduction of waste. For instance, exploring biocatalytic methods, where enzymes are used to perform specific chemical transformations, could offer a highly selective and environmentally friendly route to this compound. Another promising avenue is the use of mechanochemistry, where mechanical force is used to drive chemical reactions, often in the absence of solvents.

Flow Chemistry: Continuous flow chemistry presents a significant opportunity for the safer and more efficient synthesis of this compound. The precise control over reaction parameters such as temperature, pressure, and reaction time offered by flow reactors can lead to higher yields, improved purity, and enhanced safety, particularly when handling highly reactive fluorinating agents. The scalability of flow processes also makes them attractive for potential industrial applications.

Table 1: Comparison of Potential Synthetic Approaches

| Synthetic Approach | Potential Advantages | Potential Challenges |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme discovery and optimization, substrate scope limitations. |

| Mechanochemistry | Solvent-free, reduced waste, potentially faster reaction times. | Scalability, understanding reaction mechanisms. |

| Flow Chemistry | Enhanced safety, precise control, improved scalability, higher yields. | Initial setup costs, potential for clogging with solid byproducts. |

Exploration of New Chemical Transformations and Reactivity Patterns

The interplay of the electron-withdrawing fluorine atoms and the electron-donating methoxy (B1213986) group is expected to impart unique reactivity to this compound. A thorough investigation of its chemical behavior is crucial for unlocking its synthetic utility.

Future research should focus on a systematic study of its participation in a wide range of organic reactions. This includes classic aldehyde transformations such as oxidations to the corresponding benzoic acid, reductions to the benzyl (B1604629) alcohol, and various condensation reactions (e.g., aldol, Knoevenagel). The influence of the trifluoromethoxy substitution pattern on the regioselectivity and stereoselectivity of these reactions will be of particular interest.

Furthermore, the aromatic ring itself presents opportunities for further functionalization. Nucleophilic aromatic substitution (SNA) reactions, where a nucleophile replaces one of the fluorine atoms, could be a powerful tool for introducing additional functional groups. The position of substitution will be dictated by the complex electronic effects of the existing substituents.

Expansion of Applications as a Fluorinated Building Block

Fluorinated organic molecules are of immense importance in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered electronic properties. This compound is a prime candidate for use as a versatile building block in the synthesis of novel bioactive compounds and advanced materials.

In medicinal chemistry , this compound could serve as a key intermediate in the synthesis of new drug candidates. The trifluoromethoxybenzaldehyde core could be incorporated into various molecular scaffolds to modulate their pharmacological properties.

In materials science , the unique electronic and steric properties of this molecule could be exploited in the design of new polymers, liquid crystals, and organic light-emitting diodes (OLEDs). The introduction of the trifluoromethoxybenzaldehyde unit could be used to fine-tune the optical and electronic properties of these materials.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), will be an indispensable tool in guiding and accelerating research on this compound.

Predicting Reactivity: DFT calculations can be used to predict the reactivity of the molecule, including the most likely sites for nucleophilic and electrophilic attack. This information can be used to design more efficient and selective synthetic transformations. For example, calculating the electrostatic potential surface can reveal the electron-rich and electron-poor regions of the molecule, providing insights into its reactivity.

Understanding Reaction Mechanisms: Computational modeling can provide detailed insights into the mechanisms of reactions involving this compound. By mapping the energy profiles of different reaction pathways, researchers can identify the most favorable routes and design catalysts to promote desired transformations.

Designing New Materials: In silico screening of virtual libraries of compounds derived from this compound can be used to identify candidates with desirable properties for specific applications in materials science. This predictive approach can significantly reduce the time and resources required for the experimental discovery of new materials.

Table 2: Potential Applications of Computational Modeling

| Modeling Technique | Application | Predicted Outcome |

| Density Functional Theory (DFT) | Reactivity Prediction | Identification of reactive sites, prediction of reaction outcomes. |

| Molecular Dynamics (MD) Simulations | Conformational Analysis | Understanding the flexibility and preferred shapes of molecules. |

| Quantitative Structure-Activity Relationship (QSAR) | Drug Discovery | Prediction of biological activity based on molecular structure. |

| Virtual Screening | Materials Science | Identification of new materials with desired electronic and optical properties. |

Q & A

Q. What are the common synthetic routes for 2,4,6-Trifluoro-3-methoxybenzaldehyde, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves fluorination and methoxylation of benzaldehyde derivatives. Key reagents include:

- Oxidizing agents (e.g., KMnO₄, CrO₃) for aldehyde group introduction.

- Electrophilic fluorinating agents (e.g., Selectfluor®) for regioselective fluorination .

- Methylation agents (e.g., dimethyl sulfate) for methoxy group attachment.

Q. Critical Parameters :

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹⁹F NMR : Resolves trifluoromethyl and aromatic fluorine signals (δ ≈ -60 to -110 ppm) to confirm substitution patterns .

- ¹H NMR : Identifies methoxy (-OCH₃) protons as singlets (δ 3.8–4.0 ppm) and aldehyde protons (δ 9.8–10.2 ppm).

- Mass Spectrometry (HRMS) : Validates molecular weight (C₈H₅F₃O₂; calc. 204.04 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolves steric effects of fluorine and methoxy groups in solid-state structures .

Advanced Research Questions

Q. How do electronic and steric effects of fluorine and methoxy substituents influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

Methodological Answer:

- Electron-Withdrawing Fluorine : Activates the aromatic ring for NAS but deactivates adjacent positions due to -I effects.

- Methoxy Group : Provides +M (electron-donating) effects, creating regioselective reactivity at meta/para positions.

- Steric Hindrance : Trifluoromethyl and methoxy groups at positions 2,4,6 reduce accessibility to electrophiles, favoring reactions at position 3 .

Example : In Suzuki coupling, the aldehyde group at position 3 reacts preferentially with boronic acids, while fluorinated positions remain inert .

Q. What strategies mitigate contradictions in reported biological activity data for fluorinated benzaldehyde derivatives?

Methodological Answer: Discrepancies often arise from:

- Solubility Variations : Use standardized solvents (e.g., DMSO for in vitro assays) to ensure consistent bioavailability .

- Metabolic Stability : Fluorine enhances resistance to cytochrome P450 enzymes, but methoxy groups may increase susceptibility to demethylation. Validate via LC-MS metabolite profiling .

- Target Specificity : Compare IC₅₀ values across enzyme isoforms (e.g., kinase inhibition assays) to clarify structure-activity relationships .

Q. How can computational modeling predict the compound’s interactions in drug design?

Methodological Answer:

- Docking Simulations : Use Schrödinger Suite or AutoDock to model binding to fluorophilic enzyme pockets (e.g., carbonic anhydrase).

- DFT Calculations : Analyze electrostatic potential surfaces to predict nucleophilic attack sites on the aldehyde group .

- MD Simulations : Assess conformational stability of drug analogs in lipid bilayers .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Methodological Answer:

- Purification : Column chromatography is inefficient at scale; switch to fractional crystallization using hexane/EtOAc.

- Byproduct Formation : Optimize stoichiometry of fluorinating agents to minimize tri-/tetrafluorinated impurities .

- Safety : Address aldehyde volatility via closed-system reactors to reduce occupational exposure .

Q. How does the compound’s stability under varying pH and temperature conditions impact storage protocols?

Methodological Answer:

- pH Sensitivity : The aldehyde group degrades in basic conditions (pH > 9). Store in neutral buffers (pH 6–8) .

- Thermal Stability : Decomposes above 80°C; store at 2–8°C in amber vials to prevent photodegradation .

- Lyophilization : For long-term storage, lyophilize with cryoprotectants (e.g., trehalose) to maintain crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.